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Abstract
Aleniglipron (also known as GSBR-1290) is an orally bioavailable, non-peptidic, small-

molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently in clinical development

by Structure Therapeutics for the treatment of type 2 diabetes and obesity.[1][2] Emerging as a

potentially best-in-class therapeutic, aleniglipron distinguishes itself through a Gs-biased

agonist mechanism of action, which is suggested to contribute to its favorable safety and

tolerability profile. This technical guide provides an in-depth overview of the discovery and

development history of aleniglipron, including its mechanism of action, preclinical

pharmacology, and clinical trial data.

Discovery and Medicinal Chemistry
Aleniglipron was developed by Structure Therapeutics, a company that was founded in 2016

in China under the name ShouTi Inc. and now operates in California.[2] The company initiated

a Phase 1 clinical trial for aleniglipron (GSBR-1290) between 2020 and 2022, following a

successful period of fundraising.[2]

The discovery of aleniglipron was guided by a structure-based drug discovery platform.[3][4] It

has been described as a "fast-follower" to orforglipron, another oral small-molecule GLP-1R

agonist.[5] A notable feature of aleniglipron's chemical structure is an unusual phosphine

oxide motif.[5] While detailed structure-activity relationship (SAR) studies are not publicly
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available, the design of aleniglipron focused on creating a potent, orally available, and fully

biased GLP-1R agonist.[1]

Mechanism of Action
Aleniglipron is a Gs-biased agonist of the GLP-1 receptor.[1][6] Unlike the native GLP-1

peptide which activates both G-protein signaling and β-arrestin recruitment, aleniglipron
selectively activates the Gαs cAMP pathway without significant induction of β-arrestin

recruitment.[1][7] This biased agonism is thought to contribute to the favorable gastrointestinal

tolerability profile observed in clinical trials, as β-arrestin signaling is associated with receptor

desensitization and internalization, which can lead to adverse effects.[7]

Aleniglipron binds to a deep orthosteric cavity within the transmembrane domain of the GLP-1

receptor, a distinct site from the binding location of peptide agonists.[8] This interaction triggers

a conformational change in the receptor, leading to the activation of adenylyl cyclase and a

subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels in

pancreatic β-cells lead to enhanced glucose-dependent insulin secretion.

Extracellular Space

Cell Membrane

Intracellular Space

Aleniglipron GLP-1 Receptor

Binds to
Transmembrane Domain

Gs Protein

Activates

β-Arrestin

Minimal Recruitment

Adenylyl
Cyclase

Activates

cAMP
Converts ATP to

ATP

Protein Kinase A
Activates Enhanced Glucose-Dependent

Insulin Secretion
Promotes

Click to download full resolution via product page

Caption: Aleniglipron's biased agonism signaling pathway.
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Preclinical Pharmacology
The in vitro and in vivo pharmacology of aleniglipron has been characterized in a series of

preclinical studies.

In Vitro Studies
In a cAMP stimulation assay using the HDB cell line, aleniglipron demonstrated high potency

with an EC50 value of less than 0.1 nM.[5][9] Further in vitro studies confirmed that

aleniglipron is a fully biased agonist, strongly activating the GLP-1R Gαs cAMP pathway

without inducing measurable β-arrestin recruitment.[1] In a functional human pancreatic beta

cell line, aleniglipron showed a dose-dependent induction of insulin secretion.[1]

Table 1: In Vitro Potency of Aleniglipron

Assay Cell Line Parameter Value

cAMP Stimulation HDB EC50 < 0.1 nM

In Vivo Studies in Non-Human Primates
The efficacy of aleniglipron on insulin secretion, glucose control, and food intake was

evaluated in non-human primates (NHPs).

While the specific protocol used for aleniglipron studies is not publicly available, a general

IVGTT protocol in NHPs involves the following steps:

Animal Preparation: Animals are fasted overnight and sedated prior to the procedure.[10]

Catheterization: Intravenous catheters are placed for glucose infusion and blood sampling.

[10]

Baseline Sampling: A baseline blood sample is collected before glucose administration.[10]

Glucose Administration: A bolus of dextrose (e.g., 50% dextrose at 250 mg/kg) is infused

intravenously over a short period (e.g., 30 seconds).[10]
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Post-Infusion Sampling: Blood samples are collected at multiple time points after the glucose

infusion (e.g., 3, 5, 10, 15, 20, and 30 minutes) to measure glucose and insulin levels.[10]

Data Analysis: The glucose clearance rate and area under the curve (AUC) for glucose and

insulin are calculated to assess glucose tolerance and insulin secretion.[11]

In an acute IVGTT in NHPs, a single dose of aleniglipron strongly induced insulin secretion

and glucose clearance.[1] In a 7-day repeated oral dosing study in NHPs, aleniglipron
demonstrated a robust increase in insulin secretion and glucose clearance in an IVGTT, along

with a dose-dependent reduction in food intake and body weight.

Table 2: Results of a 7-Day Oral Dosing Study of Aleniglipron in Non-Human Primates

Dose Change in Food Intake Change in Body Weight

6 mg/kg
Statistically significant

reduction
Significant reduction

10 mg/kg
Statistically significant

reduction

Average reduction of >8% from

baseline

Clinical Development
Aleniglipron has progressed through Phase 1 and Phase 2a clinical trials and is currently in

Phase 2b development.

Phase 1 Clinical Trials
A Phase 1b multiple ascending dose (MAD) study was conducted in 24 healthy overweight or

obese individuals.[3] Participants were randomized 3:1 to receive aleniglipron or placebo at

target doses of 30mg, 60mg, or 90mg once daily for 28 days.[3]

Table 3: Key Results from the Phase 1b MAD Study of Aleniglipron

Dose Placebo-Adjusted Mean Weight Loss

Up to 90 mg Up to 4.9%
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The study showed that aleniglipron was generally well-tolerated, with no serious adverse

events or discontinuations due to adverse events. The most common adverse events were mild

gastrointestinal issues, such as nausea and vomiting.

Phase 2a Clinical Trial
A 12-week, double-blind, placebo-controlled Phase 2a study (NCT05762471) evaluated the

efficacy and safety of aleniglipron in participants with overweight or obesity.[12]

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Healthy overweight or obese individuals.

Intervention: Aleniglipron (target dose of 120 mg once daily) or placebo.

Duration: 12 weeks.

Primary Outcome: Change in body weight.

Table 4: Key Efficacy Results from the Phase 2a Obesity Study of Aleniglipron at 12 Weeks

Parameter Aleniglipron (120 mg) Placebo

Placebo-Adjusted Mean

Weight Loss
6.2% -

Participants with ≥6% Weight

Loss
67% 0%

Participants with ≥10% Weight

Loss
33% 0%

Aleniglipron demonstrated a favorable safety and tolerability profile. The most common

adverse events were mild nausea and reduced appetite, primarily occurring during dose

escalation.[1] No serious adverse events or treatment discontinuations due to adverse events

were reported.[1]

Ongoing and Planned Phase 2 Studies
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Structure Therapeutics is conducting several additional Phase 2 studies to further evaluate

aleniglipron.

Aleniglipron Phase 2 Program

ACCESS Study
(Phase 2b)

~220 participants
Up to 120 mg

ACCESS II Study
(Phase 2b)
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Caption: Overview of Aleniglipron's ongoing Phase 2 clinical studies.

ACCESS and ACCESS II Studies (Phase 2b): These are randomized, double-blind, placebo-

controlled trials evaluating the efficacy and safety of multiple doses of aleniglipron in

participants with obesity or overweight with at least one weight-related comorbidity.[4][13][14]

The ACCESS study is assessing doses up to 120 mg, while the ACCESS II study is

evaluating higher doses of 180 mg and 240 mg.[4][13] Both studies feature a 4-week titration

schedule.[13] Topline 36-week data from both studies are expected by the end of 2025.[14]

Body Composition Study (Phase 2): This study will assess the effect of aleniglipron on body

fat loss over a 40-week period.[8]

Type 2 Diabetes Mellitus (T2DM) Study (Phase 2): This placebo-controlled study will

evaluate aleniglipron in patients with obesity or overweight and T2DM.[8]

Maintenance Switching Study (Phase 2): This study will evaluate the transition from an

approved injectable GLP-1 receptor agonist to once-daily oral aleniglipron for weight loss

maintenance.[8]

Conclusion
Aleniglipron is a promising oral, small-molecule GLP-1 receptor agonist with a differentiated

mechanism of action. Its Gs-biased agonism appears to translate into a favorable safety and
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tolerability profile in clinical trials. The data from preclinical and early clinical studies

demonstrate its potential for significant weight loss and glycemic control. The ongoing and

planned Phase 2 studies will provide further insights into its efficacy and safety, positioning

aleniglipron as a potentially important future therapeutic option for individuals with type 2

diabetes and obesity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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